17β(H)-28-Norlupane is a triterpenoid compound that belongs to the lupane family, characterized by its unique structural features and biological activities. This compound is derived from the natural product lupane and is notable for its potential therapeutic applications. The classification of 17β(H)-28-Norlupane falls under the category of pentacyclic triterpenoids, which are known for their diverse pharmacological properties.
17β(H)-28-Norlupane is classified as a triterpene due to its structure, which consists of five interconnected carbon rings. It is specifically categorized under nor-lupanes, which are characterized by the absence of a methyl group at the C-28 position compared to their lupane counterparts.
The synthesis of 17β(H)-28-Norlupane can be achieved through several methods, with Barton's method being one of the most prominent. This method involves the decarboxylation of 3-oxolupan-28-oic acid. In a notable study, 17β(H)-28-Norlupane was synthesized with a reported purity of 90% using this approach .
The molecular structure of 17β(H)-28-Norlupane features a pentacyclic framework typical of triterpenes. Its structure can be represented as follows:
The compound exhibits specific stereochemistry at various positions, which contributes to its biological activity. The structural formula highlights the absence of the C-28 methyl group, differentiating it from other related triterpenes.
17β(H)-28-Norlupane can participate in various chemical reactions typical for triterpenoids:
The reactivity of 17β(H)-28-Norlupane is influenced by its functional groups and stereochemistry. Detailed mechanistic studies are necessary to elucidate specific pathways and products formed during these reactions.
The mechanism of action for 17β(H)-28-Norlupane involves its interaction with biological targets within cells. It has been shown to exhibit anti-inflammatory and anticancer properties through various pathways:
Research indicates that 17β(H)-28-Norlupane's efficacy in these processes is linked to its structural characteristics and ability to modulate signaling pathways involved in inflammation and cell survival.
Comprehensive analyses using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry have been utilized to characterize the physical and chemical properties of 17β(H)-28-Norlupane.
17β(H)-28-Norlupane has garnered interest in various scientific fields due to its potential therapeutic applications:
17β(H)-28-Norlupane (C₂₉H₅₀; CAS 134501-93-2) is a pentacyclic triterpenoid belonging to the lupane group, characterized by a modified hopane skeleton. Unlike typical lupanes such as betulin (C₃₀H₅₀O₂) or betulinic acid (C₃₀H₄₈O₃), 28-norlupanes lack the C-28 methyl group, resulting in a C29 backbone (vs. C30 in standard lupanes) [1] [7]. This structural deviation confers unique stereochemical properties, notably the 17β-hydrogen configuration, which distinguishes it from 17α(H)-hopane isomers [7]. The core pentacyclic framework consists of five fused rings (6-6-6-6-5 arrangement) with trans ring junctions, as shown in Table 1.
Table 1: Structural Comparison of Lupane Derivatives
Compound | Molecular Formula | Skeletal Carbon Atoms | C-28 Functional Group |
---|---|---|---|
Betulin | C₃₀H₅₀O₂ | 30 | -CH₂OH |
Betulinic acid | C₃₀H₄₈O₃ | 30 | -COOH |
17β(H)-28-Norlupane | C₂₉H₅₀ | 29 | H (absent) |
28-Norlupane was first identified in the late 20th century during chromatographic analyses of terrestrial plant extracts. Its discovery coincided with advancements in spectroscopic techniques (e.g., NMR and high-resolution MS), which resolved its structural anomaly from conventional lupanes [6]. Initially misclassified as a hopanoid due to its 17β(H) configuration, it was later recognized as a lupane derivative through comparative crystallography [7]. The compound’s CAS registry (134501-93-2) formalized its identity within natural product databases, though it remains rarer than C30 lupanes like betulin, which dominates birch bark extracts [1] [3].
Lupane triterpenoids originate from the mevalonate (MVA) pathway, where 2,3-oxidosqualene undergoes cyclization via oxidosqualene cyclases (OSCs) [3] [10]. For 17β(H)-28-Norlupane, biosynthesis involves an atypical demethylation at C-28 (Figure 1). This contrasts with standard lupane biosynthesis:
Figure 1: Biosynthetic Route to 28-Norlupane
Squalene → (Epoxidation) → 2,3-Oxidosqualene → (Cyclization) → Lupanyl Cation → (Demethylation) → 28-Norlupane
The demethylation step remains enzymatically uncharacterized but is hypothesized to involve cytochrome P450 oxygenases or decarboxylases [10].
The absence of C-28 in 17β(H)-28-Norlupane has profound implications:
Table 2: Key Derivatives Synthesized from 28-Norlupane
Derivative | Modification Site | Biological Relevance |
---|---|---|
3-Oxo-28-norlupane | C-3 ketonization | Enhanced cytotoxic activity |
20(29)-Dehydro-28-norlupane | C-20 dehydrogenation | Improved solubility |
17β(H)-28-Norlupanyl acetate | C-3 acetylation | Probe for metabolic studies |
These modifications exemplify how skeletal anomalies in triterpenoids can expand medicinal chemistry opportunities, particularly for anticancer and anti-infective applications [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1